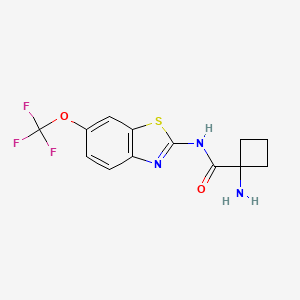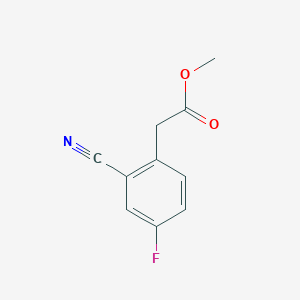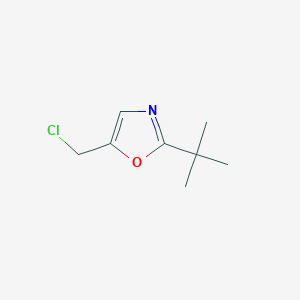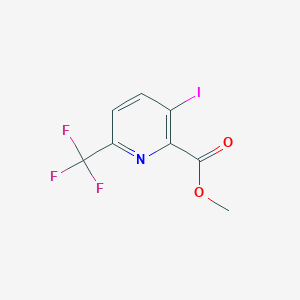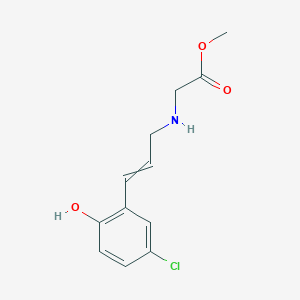
(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate
Overview
Description
(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methyl ester group, a chloro-substituted phenyl ring, and an allylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate 5-chloro-2-hydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction with allylamine to form the corresponding Schiff base. The Schiff base is subsequently reduced to the amine using a reducing agent such as sodium borohydride. Finally, the amine is esterified with methyl chloroacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the chloro and hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis in biological systems, releasing the active amine and carboxylic acid derivatives that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(2-hydroxyphenyl)allyl)amino)acetate: Lacks the chloro substituent, which may affect its biological activity.
Ethyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may influence its solubility and reactivity.
Methyl 2-((3-(5-bromo-2-hydroxyphenyl)allyl)amino)acetate: Contains a bromo substituent instead of a chloro substituent, potentially altering its reactivity and biological properties.
Uniqueness
(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate is unique due to the specific combination of functional groups, including the chloro, hydroxyl, and ester groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILKOXUKDOJPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


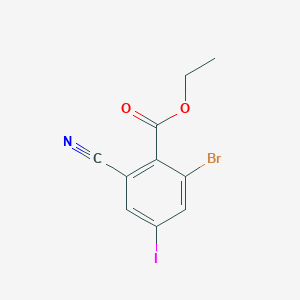

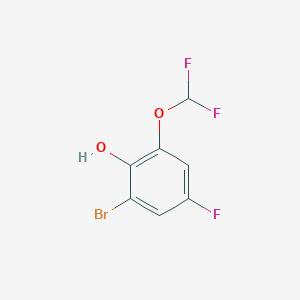
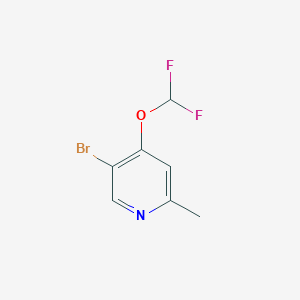

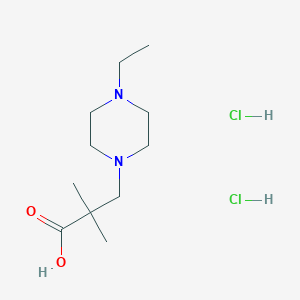

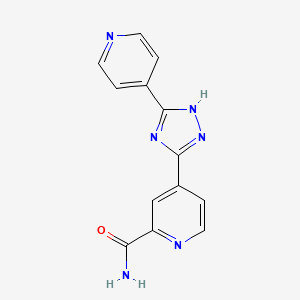
![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)
